molecular formula C22H16BrFN4O3 B2801589 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1105223-23-1

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2801589
CAS No.: 1105223-23-1
M. Wt: 483.297
InChI Key: PTERPUPARJHNPL-UHFFFAOYSA-N
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Description

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives, including those with specific phenyl acetamide groups possessing fluorine atoms, has been explored for their antimicrobial properties. These compounds are synthesized through a series of condensation reactions, resulting in a variety of derivatives that are characterized using spectral techniques. Such synthesis methods could potentially be applied or adapted for the compound , offering pathways for its preparation and analysis for further applications (Parikh & Joshi, 2014).

Antimicrobial Applications

Derivatives of 1,3,4-oxadiazole have shown notable antimicrobial properties. Specifically, compounds with fluorine atoms and various substitutions on the phenyl ring have been reported to enhance antimicrobial activities against a broad panel of bacterial and fungal strains. This suggests that the compound may also have potential as an antimicrobial agent, depending on the presence and positioning of similar functional groups (Parikh & Joshi, 2014).

Biological and Pharmacological Activities

Oxadiazole derivatives, including those containing acetamide groups, have been investigated for a range of biological activities. Their roles as antimicrobial, antifungal, and anticancer agents have been particularly highlighted, with studies showing that these compounds can act as potent inhibitors against specific cancer cell lines and microbial species. This broad spectrum of activity suggests potential research applications in developing new therapeutic agents (Gul et al., 2017).

Chemical Structure-Activity Relationships

Research into the chemical structure-activity relationships (SAR) of oxadiazole derivatives has provided insights into how modifications to the chemical structure can influence biological activity. For instance, the incorporation of fluorine atoms and specific substitutions on the phenyl ring can significantly enhance antimicrobial and antifungal potency. Such studies are crucial for understanding how to tailor the compound for specific applications, potentially leading to the development of more effective therapeutic agents (Parikh & Joshi, 2014).

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c1-13-4-9-16(11-18(13)24)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-7-15(23)8-6-14/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTERPUPARJHNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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